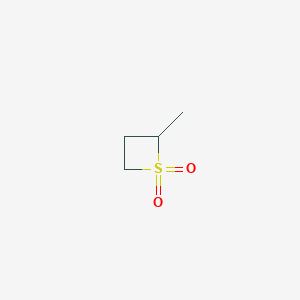

2-Methylthietane 1,1-dioxide

Description

Historical Trajectory of Thietane (B1214591) Sulfone Synthesis and Reactivity Studies

The study of thietanes and their derivatives dates back to the early 20th century, with the first isolation and identification of thietane and its homologues occurring in 1916. thieme-connect.de The synthesis of the thietane ring system has traditionally been approached through methods such as the reaction of 1,3-dihalides with a sulfide (B99878) ion source, a technique that remains in use today. thieme-connect.denih.govwikipedia.org For instance, one of the earliest methods for preparing thietane derivatives involved the double nucleophilic displacement of 1,3-dihaloalkanes with sodium sulfide. nih.govbeilstein-journals.org

The development of thietane sulfones, such as 2-Methylthietane (B102873) 1,1-dioxide, followed the establishment of reliable methods for thietane synthesis. The primary route to thietane sulfones is the oxidation of the corresponding thietane. researchgate.net Various oxidizing agents have been employed for this transformation, including hydrogen peroxide, potassium permanganate, and sodium periodate. researchgate.net The choice of oxidant and reaction conditions allows for the selective formation of either the sulfoxide (B87167) (a single oxidation) or the sulfone (a double oxidation). researchgate.net For example, the oxidation of 2-methylthietane with hydrogen peroxide in acetic acid can yield 2-Methylthietane 1,1-dioxide.

Early reactivity studies of thietane sulfones explored their stability and reactions. The sulfone group is generally stable to further oxidation. acs.org The ring strain inherent in the four-membered ring, estimated to be around 25 kcal/mol for the parent thietane, makes these compounds useful as reactive intermediates. thieme-connect.de This strain, combined with the electronic effects of the sulfone group, governs the reactivity of thietane sulfones, particularly in ring-opening and ring-expansion reactions. thieme-connect.dethermofisher.com

Significance of Four-Membered Heterocycles in Synthetic Strategies

Four-membered heterocycles, including thietanes, oxetanes, and azetidines, are significant structural motifs in organic synthesis and medicinal chemistry. numberanalytics.comrsc.orgresearchgate.net Despite the inherent ring strain, which makes their synthesis challenging, these small rings are valuable as building blocks for constructing more complex molecular architectures. numberanalytics.comchim.it Their rigid, three-dimensional structures can favorably influence the physicochemical properties of larger molecules, such as solubility and metabolic stability, which is of particular interest in drug discovery. researchgate.netresearchgate.net

The reactivity of these strained rings allows them to serve as versatile synthetic intermediates. thermofisher.com They can undergo a variety of transformations, including ring-opening reactions, ring expansions, and cycloadditions, providing access to a diverse range of other cyclic and acyclic compounds. numberanalytics.comchim.it For example, thietanes can undergo carbonyl insertion reactions catalyzed by transition metals to form five-membered lactones. researchgate.net

In medicinal chemistry, the incorporation of four-membered heterocycles is a strategy used to modulate the properties of bioactive molecules. hmjournals.combenthamdirect.com Oxetanes, for instance, are increasingly used as bioisosteric replacements for gem-dimethyl or carbonyl groups. thermofisher.com While less explored than their oxygen- and nitrogen-containing counterparts, thietanes and their oxidized derivatives, like thietane dioxides, are gaining attention for their potential applications in pharmaceuticals and agrochemicals. researchgate.netbenthamdirect.comacs.org The substitution of an oxetane (B1205548) ring with a thietane ring in certain nucleoside analogues has been shown to extend their antiviral activity. nih.gov

Overview of Academic Research Perspectives on this compound and Related Derivatives

Academic research on this compound and related thietane sulfones focuses on their synthesis, reactivity, and potential as structural motifs in functional molecules. The compound is systematically named 2-methyl-1λ⁶-thietane-1,1-dione and is identified by CAS Registry Numbers 24609-83-4 and 5687-92-3.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈O₂S |

| Molecular Weight | 120.17 g/mol |

| IUPAC Name | This compound |

| CAS Registry Numbers | 24609-83-4, 5687-92-3 |

| Sulfur Oxidation State | +6 |

Synthetic methodologies for this compound primarily involve the oxidation of 2-methylthietane. An alternative, though less efficient, route involves the cyclization of γ-thiobutyrolactones with methylating agents, followed by oxidation. The sulfone group renders the molecule polar, making it soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone, but only sparingly soluble in water.

Current research explores the reactivity of the thietane dioxide ring. The electron-withdrawing nature of the sulfone group enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack. For instance, reaction with sodium methoxide (B1231860) can lead to ring-opening to form β-keto sulfones, which are valuable intermediates in further synthetic transformations. vulcanchem.com Recent studies have focused on developing new methods for the synthesis of substituted thietane dioxides, highlighting their potential in medicinal chemistry. acs.orgacs.org For example, a divergent approach to 3,3-disubstituted thietane dioxides has been reported, involving the formation of carbocations on the four-membered ring. acs.org These studies underscore the growing interest in thietane dioxides as stable, polar motifs for incorporation into larger, functional molecules. acs.org

| Method | Description | Typical Reagents | Reference |

|---|---|---|---|

| Oxidation of Thietanes | The most common method, involving the oxidation of the sulfur atom in a pre-formed thietane ring. | H₂O₂, KMnO₄, NaIO₄ | researchgate.net |

| Cyclization of 1,3-Difunctionalized Alkanes | A traditional method involving ring closure of a linear precursor containing a sulfur nucleophile and a leaving group at the 1 and 3 positions. | 1,3-dihalides, Na₂S | nih.govbeilstein-journals.org |

| [2+2] Cycloaddition | Photochemical or thermally induced cycloaddition reactions to form the four-membered ring. | Thiocarbonyl compounds, alkenes | nih.gov |

Structure

3D Structure

Properties

CAS No. |

24609-83-4 |

|---|---|

Molecular Formula |

C4H8O2S |

Molecular Weight |

120.17 g/mol |

IUPAC Name |

2-methylthietane 1,1-dioxide |

InChI |

InChI=1S/C4H8O2S/c1-4-2-3-7(4,5)6/h4H,2-3H2,1H3 |

InChI Key |

TXAHBJCGDFTYDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCS1(=O)=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylthietane 1,1 Dioxide and Analogous Thietane 1,1 Dioxides

Direct Synthesis Approaches and Optimization

Direct synthesis methods for thietane (B1214591) 1,1-dioxides often involve the formation of the four-membered ring through cyclization reactions of acyclic precursors. These methods are valued for their efficiency and atom economy.

One-Step Conversions from Precursors

A notable one-step synthesis involves the conversion of cyclic α-amino ketoximes into 2-(ω-cyanoalkyl)-2-dialkylaminothietane 1,1-dioxides. cdnsciencepub.comresearchgate.net This reaction provides a direct route to substituted thietane 1,1-dioxides. cdnsciencepub.comresearchgate.net Spectroscopic studies, including nuclear magnetic resonance (NMR) with shift reagents like Eu(fod)3, have been instrumental in determining the stereochemistry of the resulting products, often indicating a trans orientation of the substituents on the thietane ring. researchgate.net

Another direct approach is the oxidation of a pre-formed thietane ring. For instance, 2-methylthietane (B102873) can be oxidized using reagents like hydrogen peroxide in acetic acid to yield 2-methylthietane 1,1-dioxide.

Intermolecular Double Substitution (Cyclic Thioetherification)

A classical and widely used method for constructing the thietane ring is the intermolecular double substitution reaction, also known as cyclic thioetherification. beilstein-journals.org This approach typically involves the reaction of a 1,3-dihaloalkane or its equivalent, such as a disulfonate of an alkane-1,3-diol, with a sulfide (B99878) source like sodium sulfide (Na₂S). beilstein-journals.orgbeilstein-journals.org This method remains a fundamental strategy for preparing the thietane backbone. beilstein-journals.org The reaction of 1,3-dihaloalkanes with sodium sulfide is one of the oldest and most established methods for synthesizing thietane derivatives. beilstein-journals.org

For example, the synthesis of various thietane derivatives has been achieved through the reaction of appropriately substituted 1,3-dihalides with Na₂S. The efficiency of this reaction can be influenced by factors such as the nature of the leaving groups and the reaction conditions.

Table 1: Examples of Intermolecular Double Substitution for Thietane Synthesis

| Starting Material | Reagent | Product | Reference |

| 1,3-Dihaloalkanes | Sodium Sulfide | Thietane Derivatives | beilstein-journals.org |

| Disulfonates of alkane-1,3-diols | Sodium Sulfide | Thietane Derivatives | beilstein-journals.org |

| 3,3-bis(chloromethyl)oxetane | Thiourea (B124793), KOH | 3-chloromethyl-3-hydroxymethylthietane | beilstein-journals.org |

Intramolecular Substitution Reactions

Intramolecular substitution provides an alternative pathway to the thietane ring system. beilstein-journals.org This method involves the cyclization of a molecule containing both a thiol or a potential thiol group and a suitable leaving group at the γ-position. beilstein-journals.orgbeilstein-journals.org A common strategy is the cyclization of 3-mercaptoalkyl halides or their corresponding sulfonates. beilstein-journals.orgbeilstein-journals.org

An efficient route involves the direct cyclic thioetherification of γ-mercaptoalkanols. beilstein-journals.org For instance, the cyclization of a 3-mercaptopropan-1-ol unit can be achieved using reagents like Ph₃P(OEt)₂ to yield spirothietane derivatives. beilstein-journals.org This intramolecular approach is particularly useful for creating more complex and substituted thietane structures.

Photochemical [2+2] Cycloaddition Routes

Photochemical [2+2] cycloadditions, often referred to as thia-Paternò–Büchi reactions, represent a powerful and versatile method for the synthesis of thietanes. beilstein-journals.orgbeilstein-journals.org This approach involves the reaction of a thiocarbonyl compound with an alkene, initiated by photochemical excitation. beilstein-journals.orgclockss.org It is particularly valuable for the construction of multisubstituted thietanes. beilstein-journals.org

Intermolecular Photochemical Cycloadditions

The intermolecular photochemical [2+2] cycloaddition between a thiocarbonyl compound and an alkene is a direct method for forming the thietane ring. beilstein-journals.orgclockss.org For example, thiobenzophenone (B74592) has been shown to react with various olefins under photochemical conditions to yield the corresponding thietane derivatives. beilstein-journals.org Thioamides and thioimides also exhibit high photochemical reactivity for [2+2] cycloaddition with alkenes, leading to the formation of thietanes. clockss.org The stability of the resulting aminothietanes can be influenced by the substituents on the nitrogen atom. clockss.org

Table 2: Examples of Intermolecular Photochemical [2+2] Cycloadditions

| Thiocarbonyl Compound | Alkene | Product Type | Reference |

| Thiobenzophenone | Various Olefins | Thietane Derivatives | beilstein-journals.org |

| Thioamides/Thioimides | Alkenes | Aminothietanes | clockss.org |

| Indoline-2-thiones | Cyanoalkenes | Thietanes (often as intermediates) | beilstein-journals.org |

Spirothietane Formation via Photocycloaddition

Photochemical [2+2] cycloadditions are particularly effective for the synthesis of spirothietanes. beilstein-journals.orgbeilstein-journals.org This is achieved through the intramolecular or intermolecular cycloaddition involving a cyclic thiocarbonyl compound or an alkene tethered to the thiocarbonyl moiety. For instance, the reaction of 1,3,3-trimethylindoline-2-thione with isobutene affords the corresponding spiroindoline-thietane derivative. beilstein-journals.org

Furthermore, intramolecular photocycloaddition has been observed in systems like thiothymidine thymidinyl phosphates, where the thiocarbonyl group attacks a propene moiety within the same molecule to form a thietane. clockss.org This highlights the utility of photochemical methods in constructing complex, fused ring systems containing a thietane core.

Ring Expansion and Contraction Strategies

The formation of the thietane ring from smaller or larger ring systems is a powerful method. While ring contraction is less common for thietane synthesis, ring expansion of three-membered thiiranes is a well-established and versatile approach. beilstein-journals.orgnih.gov

Nucleophilic Ring Expansions of Thiiranes

Nucleophilic ring expansion provides a direct route to the thietane skeleton from readily available thiiranes. researchgate.net This process typically involves the reaction of a thiirane (B1199164) with a nucleophile that contains a latent leaving group. For instance, the reaction of thiiranes with dimethyloxosulfonium methylide, generated in situ from trimethyloxosulfonium iodide and a base like sodium hydride, exemplifies this strategy. The mechanism proceeds via a nucleophilic ring-opening of the thiirane by the methylide, creating a thiolate intermediate. This intermediate then undergoes an intramolecular cyclization by displacing the dimethyl sulfoxide (B87167) group to form the thietane ring. rsc.org

Another notable example involves the treatment of a thiirane-2-methanol derivative with a phenol (B47542) under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate). This reaction can yield a mixture of the expected ether-linked thiirane and a chiral thietane. The formation of the thietane is proposed to occur through a nucleophilic attack of the phenol on the C-2 atom of the thiirane, leading to a stereoselective ring opening. Subsequent intramolecular cyclization with the displacement of triphenylphosphine (B44618) oxide forms the thietane ring. beilstein-journals.orgtandfonline.com

Table 1: Examples of Nucleophilic Ring Expansion of Thiiranes

| Thiirane Reactant | Reagent(s) | Product | Ref. |

| Substituted Thiiranes | Trimethyloxosulfonium iodide, NaH | Substituted Thietanes | rsc.org |

| Chiral Thiirane-2-methanol | 3-Nitrophenol, PPh₃, DEAD | Chiral Thietane | beilstein-journals.orgtandfonline.com |

NaH: Sodium Hydride, PPh₃: Triphenylphosphine, DEAD: Diethyl azodicarboxylate

Electrophilic Ring Expansions for Thietane Construction

Electrophilic ring expansions offer a complementary approach to thietane synthesis. Thiiranes, possessing a nucleophilic sulfur atom, react readily with electrophilic species such as carbenes or carbenoids. researchgate.net A significant advancement in this area is the use of rhodium carbenoids, which are generated from stable and easily handled dimethylsulfonium acylmethylides. nih.govacs.orgresearchgate.net

The proposed mechanism involves the activation of the thiirane by the electrophilic rhodium carbenoid. This is followed by a nucleophilic ring-opening of the activated thiirane intermediate, with dimethyl sulfide acting as a transient nucleophile. The final step is an intramolecular cyclization that furnishes the functionalized thietane. nih.govacs.org This method represents an efficient strategy for preparing a variety of functionalized thietanes, which can then be oxidized to the target 1,1-dioxide derivatives. nih.gov

Nucleophilic Cyclization Pathways

One of the most traditional and direct methods for constructing the thietane ring is through intramolecular nucleophilic cyclization. This typically involves the double displacement reaction of a 1,3-difunctionalized propane (B168953) derivative with a sulfide source. beilstein-journals.orgbeilstein-journals.org

The classical approach uses 1,3-dihaloalkanes, sulfonates of 3-haloalkan-1-ols, or disulfonates of alkane-1,3-diols with reagents like sodium sulfide. beilstein-journals.orgnih.gov For the synthesis of 2-methylthietane, a suitable precursor would be a 1,3-dihalobutane. The reaction proceeds via two sequential intermolecular SN2 reactions. However, this method can be limited by competing elimination reactions and may not be ideal for synthesizing highly substituted thietanes due to steric hindrance. beilstein-journals.org

A variation of this pathway involves using thiourea as the sulfur nucleophile, which reacts with a 1,3-dihaloalkane to form a thietane. thieme-connect.de Intramolecular substitution of 3-mercaptoalkyl halides or their sulfonate esters is another effective strategy for forming the thietane ring. beilstein-journals.org Once the 2-methylthietane precursor is obtained through these cyclization methods, it can be readily oxidized to this compound.

Enantioselective and Diastereoselective Synthesis of Chiral this compound Systems

The demand for enantiomerically pure compounds in various fields has driven the development of asymmetric syntheses for chiral thietane derivatives.

One powerful strategy is the palladium-catalyzed decarboxylative asymmetric allylic alkylation (Pd-DAAA) of thietane 1,1-dioxides. This method allows for the creation of an α-sulfonyl tetrasubstituted stereogenic center with high enantioselectivity from a racemic starting material. nih.gov The reaction starts with a thietane 1,1-dioxide bearing a carbonyl side-chain, which undergoes decarboxylative allylation in the presence of a palladium catalyst and a chiral ligand. This process has been shown to produce a range of enantioenriched thietane 1,1-dioxides with up to 96% enantiomeric excess (ee). nih.gov

Another approach to obtaining chiral thietanes involves starting from chiral precursors. For example, chiral thietanes can be synthesized from chiral oxiranes under Mitsunobu conditions. tandfonline.comscispace.com A specific synthesis of a chiral thietane was achieved starting from a chiral thiirane-2-methanol, which itself can be derived from a chiral oxirane. beilstein-journals.orgtandfonline.com The resulting chiral 2-methylthietane can then be oxidized to the corresponding chiral this compound. tandfonline.comscispace.com

Diastereoselective syntheses have also been reported, such as the intramolecular photochemical [2+2] cycloaddition of chiral monothioimides to form thietane-fused β-lactams with diastereoselectivity. researchgate.net

Table 2: Enantioselective Synthesis of Thietane 1,1-Dioxide Derivatives

| Substrate | Catalyst/Ligand | Reaction Type | Product ee | Ref. |

| Racemic Thietane 1,1-dioxide allyl ester | Palladium / Chiral Ligand | Decarboxylative Asymmetric Allylic Alkylation (DAAA) | Up to 96% | nih.gov |

ee: enantiomeric excess

Mechanistic Insights and Reactivity Studies of 2 Methylthietane 1,1 Dioxide and Its Derivatives

Ring Opening Reactions and Regioselectivity

The four-membered ring of thietane (B1214591) 1,1-dioxides is strained, making it susceptible to ring-opening reactions. The presence of the sulfone group activates the ring, and the substitution pattern dictates the regioselectivity of these transformations.

Electrophile-Induced Ring Opening

The reaction of thietanes with electrophiles can lead to ring opening. For instance, the reaction of mannosyl iodide with thietane in the presence of magnesium oxide results in the formation of β-thiomannosides. thieme-connect.de The higher reactivity of thietane compared to the three-membered thiirane (B1199164) in this reaction is attributed to its greater ring strain. thieme-connect.de In the context of 2-methylthietane (B102873) derivatives, electrophilic attack can be influenced by the position of the methyl group, directing the regiochemical outcome of the ring-opening process.

Ring Opening with Nucleophiles

The enhanced electrophilicity of the carbon atoms adjacent to the sulfone group in 2-Methylthietane 1,1-dioxide facilitates ring-opening reactions with various nucleophiles. vulcanchem.com For example, treatment with sodium methoxide (B1231860) can yield β-keto sulfones, which are valuable synthetic intermediates. vulcanchem.com The regioselectivity of nucleophilic attack is a critical aspect, often governed by a balance of steric and electronic effects. magtech.com.cn In unsymmetrical thietanes, strong nucleophiles typically attack the less sterically hindered carbon atom. magtech.com.cn However, electronic effects can dominate in certain substrates, leading to attack at the more substituted carbon. magtech.com.cnresearchgate.net The outcome of these reactions is also dependent on the reaction conditions, such as the presence of acid catalysts, which can alter the preferred site of nucleophilic attack. magtech.com.cn

The following table summarizes the regioselectivity of nucleophilic ring-opening reactions for different types of unsymmetrical oxiranes, which can provide insights into the behavior of analogous thietane derivatives.

| Oxirane Type | Nucleophile Type | Site of Attack | Controlling Factor |

| Alkyloxiranes | Strong Nucleophiles | Less substituted carbon | Steric Hindrance |

| Alkyloxiranes | Other Nucleophiles | Less substituted carbon | Steric Hindrance |

| Aryl/Alkenyloxiranes | Other Nucleophiles | Arylmethyl/Allyl carbon | Electronic Effect |

| Monoalkyloxiranes (with acid) | Weak Nucleophiles | Less substituted carbon | Steric Hindrance |

| Aryl/Alkenyl/gem-Dialkyloxiranes (with acid) | Weak Nucleophiles | More substituted carbon | Electronic Effect |

This table illustrates general trends in the nucleophilic ring opening of unsymmetrical oxiranes, which can be analogous to thietane derivatives. magtech.com.cn

Fragmentation Processes

Upon ionization in a mass spectrometer, molecules like this compound can undergo fragmentation. The molecular ion, being energetically unstable, can break into smaller, charged fragments and neutral radicals. chemguide.co.uk The fragmentation pattern is influenced by the structure of the molecule, with cleavage often occurring at bonds that result in the formation of stable ions. chemguide.co.ukmsu.edu The presence of heteroatoms like sulfur and oxygen in the thietane dioxide ring can direct the fragmentation pathways. msu.edu Analysis of these fragmentation patterns provides valuable information about the molecule's structure. libretexts.orgslideshare.net

Ring Expansion Reactions and Catalysis

Thietanes can undergo ring expansion to form larger, five-membered sulfur-containing heterocycles. researchgate.net These reactions are often catalyzed by transition metals and represent a significant transformation of the thietane core. researchgate.netbeilstein-journals.orgnih.gov

Carbonyl Insertion under Transition Metal Catalysis

Transition metal complexes are effective catalysts for the insertion of carbon monoxide into the C-S bonds of thietanes, leading to ring expansion. researchgate.net For instance, a combination of dicobalt octacarbonyl (Co₂(CO)₈) and triruthenium dodecacarbonyl (Ru₃(CO)₁₂) catalyzes the regioselective insertion of CO into the less sterically hindered C-S bond of 2-methylthietane to produce thiobutyrolactone. thieme-connect.deresearchgate.net Other catalysts, such as heterodinuclear organoplatinum-cobalt complexes, have also been shown to promote this transformation with similar regioselectivity. researchgate.net The choice of catalyst can be crucial; for example, ruthenium catalysts are reportedly superior to cobalt for thietane carbonylation, while the reverse is true for the analogous reaction with oxetanes. thieme-connect.de

The following table details catalysts used in the carbonyl insertion of 2-methylthietane.

| Catalyst | Substrate | Product | Key Finding |

| Co₂(CO)₈ and Ru₃(CO)₁₂ mixture | 2-Methylthietane | Thiobutyrolactone | CO insertion into the less sterically hindered C-S bond. thieme-connect.deresearchgate.net |

| Heterodinuclear organoplatinum-cobalt complex | 2-Methylthietane | Thiobutyrolactone | CO insertion into the less substituted C-S bond. researchgate.net |

Rearrangements Leading to Expanded Ring Systems

Thietanes can rearrange to form larger ring systems through various mechanisms. wikipedia.org For example, 2-methylthietane can isomerize over γ-Al₂O₃ at high temperatures to yield thiophane, a five-membered ring, although this process can be accompanied by fragmentation byproducts. researchgate.net Pinacol-type rearrangements, such as the Tiffeneau–Demjanov rearrangement, provide a general pathway for ring expansion where a leaving group on an exocyclic carbon adjacent to the ring facilitates the migration of an endocyclic bond. wikipedia.org In the case of thietane derivatives, such rearrangements can be initiated by various functional groups and reaction conditions, leading to the formation of five-membered or larger heterocyclic systems.

Reactions Involving Thietane 1,1-Dioxide as a Sulfone Moiety

The sulfone group in thietane 1,1-dioxides profoundly influences their chemical behavior, particularly the acidity of the α-protons. This enhanced acidity allows for a range of reactions, including the formation of carbanions and their subsequent transformations.

Formation and Reactivity of α-Lithio and α-Sodio Thietane 1,1-Dioxides

The protons on the carbon atoms adjacent (α) to the sulfone group in thietane 1,1-dioxides are significantly acidic and can be abstracted by strong bases to form stable carbanions. The treatment of thietane 1,1-dioxides with organolithium reagents, such as butyllithium, readily generates the corresponding α-lithiated species. nih.govwikipedia.org Similarly, the use of sodium hydride can lead to the formation of α-sodio thietane 1,1-dioxides. researchgate.net

These α-metallo thietane 1,1-dioxides are valuable intermediates in organic synthesis. Their stability and reactivity are influenced by factors such as the solvent, temperature, and the nature of the cation. The formation of these carbanions opens up pathways for the introduction of a wide variety of functional groups onto the thietane ring.

Trapping Reactions with Electrophiles

Once formed, α-lithio and α-sodio thietane 1,1-dioxides are potent nucleophiles that can be trapped by a diverse range of electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position. wikipedia.org These reactions typically proceed with high efficiency, allowing for the synthesis of a variety of substituted thietane 1,1-dioxides.

Common electrophiles employed in these trapping reactions include:

Alkyl halides: Reaction with alkyl halides, such as methyl iodide or ethyl iodide, results in the corresponding α-alkylated thietane 1,1-dioxides. wikipedia.org

Aldehydes and Ketones: Condensation with aldehydes and ketones yields β-hydroxyalkyl substituted thietane 1,1-dioxides. wikipedia.org

Esters: Acylation can be achieved through reaction with esters, leading to the formation of α-acylthietane 1,1-dioxides. wikipedia.org

Halogenating agents: Treatment with sources of halogens, such as iodine or bromine, affords α-halogenated products. nih.gov

Silyl and Stannyl chlorides: Reaction with reagents like chlorotrimethylsilane (B32843) or chlorotrimethylstannane provides a route to α-silylated or α-stannylated derivatives. wikipedia.org

The table below summarizes representative examples of trapping reactions of α-lithiated thietane 1,1-dioxides with various electrophiles.

| Starting Material | Base | Electrophile | Product | Yield (%) | Reference |

| Thietane 1,1-dioxide | BuLi | I₂ | 2-Iodothietane 1,1-dioxide | - | nih.gov |

| 2,2-Dimethylthietane 1,1-dioxide | BuLi | EtO₂CEt | 4-Acetyl-2,2-dimethylthietane 1,1-dioxide | 75 | wikipedia.org |

| Thietane 1,1-dioxide | BuLi | Ph₂CO | 2-(Diphenylhydroxymethyl)thietane 1,1-dioxide | - | wikipedia.org |

| Thietane 1,1-dioxide | BuLi | Me₃SiCl | 2-(Trimethylsilyl)thietane 1,1-dioxide | - | wikipedia.org |

| Thietane 1,1-dioxide | BuLi | Me₃SnCl | 2-(Trimethylstannyl)thietane 1,1-dioxide | - | wikipedia.org |

Sulfonium (B1226848) Ylide-Mediated Transformations

Sulfonium ylides are versatile reactive intermediates that can be generated from sulfides. In the context of thietane derivatives, the sulfur atom can be converted into a sulfonium salt, which upon deprotonation, can form a sulfonium ylide. These ylides are known to undergo characteristic rearrangements, most notably the nih.govresearchgate.net-sigmatropic rearrangement (Sommelet-Hauser rearrangement) and the nih.govualberta.ca-sigmatropic rearrangement (Stevens rearrangement). wikipedia.orgacs.orgnumberanalytics.com

While specific studies on this compound are not extensively detailed in this context, the general principles of sulfonium ylide chemistry suggest potential transformations. The formation of a sulfonium ylide from a thietane derivative could lead to ring-expansion reactions. For instance, a Stevens rearrangement of a thietane-derived sulfonium ylide has been utilized to forge a central bis-spirocyclic thiolane core. researchgate.net A photochemical approach has also been shown to induce ring expansion of thietanes to thiolanes via sulfonium ylide intermediates, although with little diastereoselectivity. d-nb.info

The Sommelet-Hauser rearrangement typically involves the migration of a group to the ortho-position of a benzene (B151609) ring attached to the sulfonium salt. wikipedia.org While direct application to this compound is not documented, analogous transformations could be envisaged if an appropriate aromatic substituent were present.

Functionalization at Specific Ring Positions (e.g., C2, C4)

The ability to selectively introduce functional groups at specific positions of the thietane ring is crucial for the synthesis of tailored molecules with desired properties. For this compound, the C2 and C4 positions are of particular interest for functionalization.

Regioselective Functionalization

Regioselectivity in the functionalization of thietane derivatives is often dictated by the directing effects of existing substituents and the reaction conditions employed. In the case of 2-substituted thietanes, lithiation can occur at either the C2 or C4 position. The regioselectivity of this deprotonation is influenced by the nature of the substituent at C2. uniss.it

For instance, the lithiation of 2-arylazetidines, a related four-membered heterocycle, shows that the nature of the N-substituent can switch the regioselectivity between ortho-lithiation on the aryl ring and α-benzylic lithiation. oaepublish.com Similar principles can apply to thietane systems.

A palladium-catalyzed decarboxylative asymmetric allylic alkylation of thietane 1,1-dioxides has been developed to install an α-sulfonyl tetrasubstituted stereogenic center. acs.orgnih.gov This methodology provides a route to novel enantioenriched spirocycles.

The following table presents examples of regioselective functionalization of thietane derivatives.

| Substrate | Reagents | Position(s) Functionalized | Product Type | Reference |

| Thietane 1-oxide | 1. LDA (1 equiv); 2. Electrophile | C2 | C2-substituted thietane 1-oxide | uniss.it |

| Thietane 1-oxide | 1. LDA (2 equiv); 2. Electrophile 1; 3. Electrophile 2 | C2, C4 | C2,C4-disubstituted thietane 1-oxide | uniss.it |

| Thietane 1,1-dioxide allyl ester | Pd₂(dba)₃, Ligand, Base | α-position | α-allylated thietane 1,1-dioxide | acs.orgnih.gov |

Stereoselective Functionalization

The introduction of new stereocenters on the thietane ring with control over the stereochemical outcome is a significant challenge and an area of active research. The puckered nature of the thietane ring and the presence of the sulfone group can influence the stereochemical course of reactions.

The functionalization of prochiral thietane 1-oxide at the C2 position can lead to the formation of two diastereomeric products. The degree of stereoselectivity is dependent on the electrophile used. uniss.it Furthermore, the stepwise double functionalization at C2 and C4 allows for the potential synthesis of all four possible diastereomers of a 2,4-disubstituted thietane 1-oxide. uniss.it

Enantioselective synthesis of chiral 1,2,5-thiadiazolidine-1,1-dioxides has been achieved through a catalytic asymmetric ring-closing C-H amination of sulfamoyl azides. researchgate.net Palladium-catalyzed decarboxylative asymmetric allylic alkylation of thietane 1,1-dioxides has been shown to produce α-sulfonyl tetrasubstituted stereogenic centers with high enantioselectivity. acs.orgnih.gov

The table below provides examples of stereoselective reactions on thietane derivatives.

| Reaction Type | Substrate | Catalyst/Reagent | Key Feature | Product | Reference |

| C2-Functionalization | Thietane 1-oxide | 1. LDA; 2. Electrophile | Diastereoselective addition | Diastereomeric C2-substituted thietane 1-oxides | uniss.it |

| Asymmetric Allylic Alkylation | Thietane 1,1-dioxide allyl ester | [Pd₂(dba)₃], Chiral Ligand | Enantioselective formation of a quaternary center | Enantioenriched α-allylated thietane 1,1-dioxide | acs.orgnih.gov |

| Asymmetric C-H Amination | Sulfamoyl azide | Chiral Ruthenium bis(oxazoline) complex | Enantioselective ring closure | Chiral 1,2,5-thiadiazolidine-1,1-dioxide | researchgate.net |

Spectroscopic Characterization and Structural Elucidation of 2 Methylthietane 1,1 Dioxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 2-methylthietane (B102873) 1,1-dioxide. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecule's structure can be assembled.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The signals in the spectrum are influenced by the neighboring atoms, revealing the number of different types of protons and their proximity to one another. For 2-methylthietane 1,1-dioxide, the puckered nature of the four-membered ring and the presence of a chiral center at C2 lead to a complex spectrum. The protons on the ring are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and will show coupling to each other.

A general representation of the expected proton signals is provided in the table below. The exact chemical shifts (δ) and coupling constants (J) can vary depending on the solvent and the specific stereoisomer (axial or equatorial) of the methyl group.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| CH₃ | ~1.5 | Doublet | Coupled to the methine proton at C2. |

| CH (C2) | ~3.5-4.0 | Multiplet | Coupled to the methyl protons and the methylene (B1212753) protons at C3. |

| CH₂ (C3) | ~2.2-2.8 | Multiplets | Diastereotopic protons, each appearing as a separate multiplet due to coupling with each other and the methine proton at C2 and the methylene protons at C4. |

| CH₂ (C4) | ~3.0-3.5 | Multiplets | Diastereotopic protons, each appearing as a separate multiplet due to coupling with each other and the methylene protons at C3. |

This is a generalized table. Actual spectral data may vary.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. In this compound, four distinct signals are expected, corresponding to the methyl carbon, the methine carbon (C2), and the two methylene carbons (C3 and C4). The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the attached atoms, particularly the sulfone group. libretexts.org

Below is a table of expected ¹³C NMR chemical shifts.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| CH₃ | ~10-20 |

| C2 | ~55-65 |

| C3 | ~25-35 |

| C4 | ~50-60 |

This is a generalized table. Actual spectral data may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity and relative stereochemistry of the molecule.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show cross-peaks between the C2 proton and the methyl protons, as well as between the protons on adjacent ring carbons (C2-H with C3-H₂ and C3-H₂ with C4-H₂). libretexts.orgsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.edu It allows for the definitive assignment of which proton signal corresponds to which carbon signal. columbia.edu For instance, the proton signal assigned to the methyl group will show a cross-peak with the methyl carbon signal. columbia.edu

These 2D NMR techniques, used in combination, provide a robust method for the complete structural elucidation of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The most prominent features in the IR and Raman spectra of this compound are the strong absorptions corresponding to the sulfone (SO₂) group. The asymmetric and symmetric stretching vibrations of the S=O bonds are characteristic and appear at specific frequencies. uobabylon.edu.iq The C-H stretching and bending vibrations of the methyl and methylene groups are also observable.

Vibrational spectra for 2-methylthietane have been measured, with Raman spectroscopy covering the 100–1600 cm⁻¹ range and infrared spectroscopy covering the 400–3200 cm⁻¹ range in both solution and vapor phases. cdnsciencepub.com These studies have been supported by ab initio calculations to assign the observed vibrational modes to the specific motions of the atoms in both the axial and equatorial conformers of the molecule. cdnsciencepub.comresearchgate.net

| Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Signal (cm⁻¹) |

| SO₂ asymmetric stretch | ~1300-1350 | Weak or inactive |

| SO₂ symmetric stretch | ~1120-1160 | Strong |

| C-H stretch (sp³) | ~2850-3000 | Strong |

| CH₂ bend (scissoring) | ~1450-1470 | Medium |

| CH₃ bend (asymmetric) | ~1435-1465 | Medium |

| CH₃ bend (symmetric) | ~1370-1390 | Medium |

This is a generalized table. Actual spectral data may vary.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z).

For this compound (C₄H₈O₂S), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for cyclic sulfones include the loss of SO₂ (64 Da) or cleavage of the ring.

A plausible fragmentation pattern could include:

Loss of a methyl radical (•CH₃) to give an [M-15]⁺ ion.

Loss of sulfur dioxide (SO₂) to give an [M-64]⁺ ion corresponding to the radical cation of methylcyclopropane.

Ring-opening followed by various cleavage pathways.

The exact fragmentation pattern provides a "fingerprint" that can be used to identify the compound and differentiate it from its isomers.

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. anton-paar.com This technique provides precise information about bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. anton-paar.com

For this compound, a single crystal X-ray diffraction analysis would unequivocally establish:

The puckered conformation of the thietane (B1214591) ring.

The precise bond lengths and angles of the sulfone group and the rest of the ring.

The stereochemical configuration at the C2 carbon, confirming whether the methyl group is in an axial or equatorial position relative to the ring.

In the case of an enantiomerically pure sample, the absolute configuration (R or S) can be determined.

This technique is considered the "gold standard" for structural determination, providing an unambiguous picture of the molecule in the solid state. anton-paar.comsci-hub.se

Stereochemical Aspects and Conformational Analysis of 2 Methylthietane 1,1 Dioxide

Chiral Centers and Configuration Assignment (R/S Nomenclature)

2-Methylthietane (B102873) 1,1-dioxide possesses a single chiral center at the C2 position, the carbon atom to which the methyl group is attached. A chiral center is a carbon atom bonded to four different groups, which results in the existence of non-superimposable mirror images. pressbooks.pub For this molecule, the four distinct substituents bonded to C2 are:

The methyl group (-CH₃)

A hydrogen atom (-H)

The C3 methylene (B1212753) group of the ring (-CH₂-)

The sulfur dioxide group of the ring, via the C2-S bond (-SO₂-)

The absolute configuration of this stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. tuscany-diet.netlibretexts.org This system ranks the substituents attached to the chiral center based on atomic number. tuscany-diet.netlibretexts.org

Assignment of Priorities for 2-Methylthietane 1,1-dioxide:

-SO₂- (within the ring): The sulfur atom has a higher atomic number than carbon. This group is given the highest priority (#1).

-CH₂- (within the ring): The C3 carbon is attached to other carbons and hydrogens.

-CH₃ (methyl group): The carbon of the methyl group is attached only to hydrogens.

-H (hydrogen atom): Hydrogen has the lowest atomic number and thus the lowest priority (#4).

To assign the configuration, the molecule is oriented so that the lowest-priority group (#4, the hydrogen atom) points away from the observer. libretexts.org The path from priority #1 to #2 to #3 is then traced. If this path is clockwise, the configuration is designated as 'R' (from the Latin rectus, for right). If the path is counter-clockwise, it is designated as 'S' (from the Latin sinister, for left). pressbooks.pubyoutube.com

Research has established the relationship between the optical rotation of the enantiomers and their absolute configuration. The dextrorotatory enantiomer, which rotates plane-polarized light to the right, is (R)-(+)-2-methylthietane 1,1-dioxide. Conversely, the levorotatory enantiomer is (S)-(-)-2-methylthietane 1,1-dioxide. datapdf.com The synthesis of these enantiomers with high stereospecificity has been achieved, confirming their configurations through chemical correlation. datapdf.com

| Property | (R)-(+)-2-Methylthietane 1,1-dioxide | (S)-(-)-2-Methylthietane 1,1-dioxide |

|---|---|---|

| Configuration | R | S |

| Optical Rotation | Positive (+) | Negative (-) |

| Relationship | Enantiomers |

Diastereomeric and Enantiomeric Relationships

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. masterorganicchemistry.com They are broadly classified into enantiomers and diastereomers.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. oregonstate.eduwisc.edu A molecule with a single chiral center, such as this compound, can exist as a pair of enantiomers. wisc.edu As established, these are the (R) and (S) forms. Enantiomers have identical physical properties (e.g., melting point, boiling point, solubility) in an achiral environment, but they differ in their interaction with plane-polarized light (rotating it in equal but opposite directions) and their interactions with other chiral molecules. wisc.edu

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.comoregonstate.edu This situation arises when a molecule has two or more chiral centers, and the isomers differ in the configuration at some, but not all, of these centers. libretexts.org Since this compound has only one stereocenter, it does not have any diastereomers. Diastereomers would only be possible for derivatives of this compound that contain at least one additional stereocenter. For example, the precursor trans-2-methyl-3-piperidinothietane 1,1-dioxide, which has two chiral centers, exists as diastereomers. datapdf.com

| Stereoisomer Pair | Relationship | Key Feature |

|---|---|---|

| (R)-2-Methylthietane 1,1-dioxide & (S)-2-Methylthietane 1,1-dioxide | Enantiomers | Non-superimposable mirror images. oregonstate.edu |

| (R,R)-isomer & (R,S)-isomer (of a hypothetical disubstituted thietane) | Diastereomers | Stereoisomers that are not mirror images. libretexts.org |

Conformational Dynamics of the Thietane (B1214591) Ring System

The four-membered thietane ring is not planar. Like cyclobutane, the thietane 1,1-dioxide ring adopts a puckered or folded conformation to alleviate angular and torsional strain. acs.org This puckering is a dynamic equilibrium, where the ring can flip between two equivalent puckered conformations.

In thietane 1,1-dioxide, the ring puckering angle has been noted to be around 29.4°. The presence of the sulfone group significantly influences the ring's geometry. The substituents on the ring can occupy either pseudo-axial or pseudo-equatorial positions. In the case of this compound, the methyl group at the C2 position will have a conformational preference. To minimize steric interactions with the rest of the ring, particularly the hydrogen atoms at C4, the methyl group preferentially occupies the pseudo-equatorial position. This is the more stable conformation.

The conformational dynamics are crucial as they can affect the molecule's reactivity. The orientation of the substituents relative to the sulfone group can influence stereoelectronic effects, potentially altering the accessibility of adjacent atoms to reagents.

Computational Chemistry and Theoretical Investigations of 2 Methylthietane 1,1 Dioxide

Electronic Structure and Bonding Characterization

Theoretical calculations are instrumental in defining the electronic landscape of 2-methylthietane (B102873) 1,1-dioxide. The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, can be optimized using methods like Density Functional Theory (DFT). These calculations would likely reveal a puckered four-membered ring, a common feature of thietane (B1214591) derivatives. The presence of the sulfone group significantly influences the electronic structure. The sulfur atom, in its high oxidation state, withdraws electron density from the rest of the ring, particularly from the adjacent carbon atoms. This inductive effect polarizes the C-S and C-C bonds.

Quantum Theory of Atoms in Molecules (QTAIM) analysis can be employed to characterize the nature of the chemical bonds. mdpi.com This method analyzes the electron density topology to define atomic basins and bond paths. For 2-methylthietane 1,1-dioxide, QTAIM would likely show bond critical points between the sulfur, carbon, and oxygen atoms, confirming the covalent nature of these interactions. The electron density at these points would provide a quantitative measure of bond strength and polarity. The Laplacian of the electron density can distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions. mdpi.com In this molecule, the S-O bonds are expected to have a high degree of ionic character due to the large electronegativity difference, while the C-S and C-C bonds will be predominantly covalent.

The methyl group at the 2-position introduces further electronic and steric effects. It acts as a weak electron-donating group, which can slightly modulate the electron density distribution within the ring. The conformational preference of the methyl group (axial vs. equatorial) can also be investigated computationally to determine the most stable isomer.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used for the prediction of spectroscopic data, which can aid in the identification and characterization of compounds. nih.govresearchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in structural elucidation. mdpi.com Methods such as the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can provide accurate predictions of chemical shifts. researchgate.net For this compound, calculations would predict distinct signals for the protons and carbons of the methyl group and the three unique ring carbons. The chemical shifts would be influenced by the electron-withdrawing nature of the sulfone group, which would deshield the adjacent protons and carbons, causing them to resonate at a higher frequency (downfield). The predicted shifts for the protons on the puckered ring would also be sensitive to their stereochemical environment (axial vs. equatorial).

Interactive Data Table: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Illustrative) Note: These are hypothetical values for illustrative purposes, as specific experimental or calculated data for this exact molecule are not readily available in the provided search context. The predictions are based on general principles of NMR spectroscopy and computational chemistry.

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| C2 | 60-70 | 3.5-4.5 (m) |

| C3 | 25-35 | 2.0-3.0 (m) |

| C4 | 55-65 | 3.0-4.0 (m) |

| CH₃ | 15-25 | 1.2-1.8 (d) |

IR Frequencies: Theoretical calculations of vibrational frequencies can help in the assignment of experimental infrared (IR) spectra. youtube.com After geometry optimization, a frequency calculation is typically performed. The resulting vibrational modes and their corresponding frequencies and intensities can be visualized and compared to an experimental spectrum. For this compound, the most characteristic IR absorptions would be the strong symmetric and asymmetric stretching vibrations of the sulfone group (SO₂), typically found in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Other predicted vibrations would include C-H stretching of the methyl and methylene (B1212753) groups, and various bending and rocking motions of the ring. It is common to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other method-dependent errors. researchgate.net

Mechanistic Pathways and Transition State Calculations

Computational chemistry is an indispensable tool for exploring the reaction mechanisms of molecules. researchgate.net For this compound, several reaction pathways could be investigated, such as thermal decomposition, ring-opening reactions, or reactions involving the sulfone or methyl groups.

By mapping the potential energy surface (PES), chemists can identify reactants, products, intermediates, and, crucially, transition states. nih.gov Transition state theory is a fundamental concept in these studies. academax.com A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. Locating and characterizing the geometry of a transition state is a primary goal of mechanistic calculations. Frequency calculations on a proposed transition state structure must yield exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate that leads from reactants to products.

For instance, the thermal decomposition of thietane 1,1-dioxides often proceeds via a concerted, non-synchronous cycloelimination to yield an alkene and sulfur dioxide. For this compound, this would lead to propene and SO₂. Computational studies could model this pathway, calculating the activation energy by finding the transition state for the simultaneous cleavage of the two C-S bonds. The calculations could also explore whether the reaction is truly concerted or if it proceeds through a stepwise mechanism involving a diradical intermediate. nih.gov The influence of the methyl group on the reaction barrier and the stereochemistry of the resulting alkene could also be determined.

Molecular Orbital Analysis (FMO, DOS)

Frontier Molecular Orbital (FMO) Theory: FMO theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are key to understanding a molecule's behavior as a nucleophile or an electrophile. youtube.com

For this compound, the HOMO would likely be localized on the carbon framework, while the powerful electron-withdrawing sulfone group would significantly lower the energy of the LUMO, making it a potential site for nucleophilic attack. The LUMO is expected to have significant contributions from the sulfur atom and the adjacent carbon atoms. A calculation of the HOMO and LUMO energy levels can provide a quantitative estimate of the molecule's kinetic stability and its propensity to react with electron donors or acceptors. taylorandfrancis.compku.edu.cn The HOMO-LUMO energy gap is an important indicator of chemical reactivity.

Strain Energy Calculations in Four-Membered Rings

Four-membered rings like the one in this compound are inherently strained due to the deviation of their bond angles from the ideal tetrahedral angle. This ring strain is a significant contributor to their reactivity. osti.gov Computational chemistry offers several methods to quantify this strain energy.

Ring strain energy (RSE) is not a directly measurable physical quantity but is calculated as the difference in energy between the cyclic molecule and a suitable strain-free acyclic reference compound. stackexchange.comstackexchange.com A common approach involves the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.

For example, the strain energy of this compound could be calculated using a homodesmotic reaction like the one below:

This compound + 2 * Propane (B168953) + Dimethyl sulfone → Isopropyl methyl sulfone + Ethyl methyl sulfone + Butane

The enthalpy change of this reaction, calculated computationally, would provide an estimate of the ring strain energy. Different computational models, such as G3(MP2), can be used to obtain accurate RSE values. osti.gov Such calculations would likely show a significant strain energy for the four-membered ring, which is a driving force for ring-opening reactions. masterorganicchemistry.com

Interactive Data Table: Representative Ring Strain Energies (RSE) of Four-Membered Rings (Illustrative) Note: These are typical literature values for related compounds to provide context.

| Compound | Ring Strain Energy (kcal/mol) |

| Cyclobutane | ~26 |

| Thietane | ~19 |

| Thietane 1,1-dioxide | ~22 |

| This compound (Estimated) | 21-24 |

Advanced Synthetic Applications of 2 Methylthietane 1,1 Dioxide in Organic Synthesis

As a Versatile Building Block for Complex Molecules

The unique structural and electronic properties of thietanes and their oxidized derivatives, such as 2-methylthietane (B102873) 1,1-dioxide, render them versatile building blocks in organic synthesis. beilstein-journals.orgbeilstein-journals.org Their utility stems from the ability to introduce sulfur atoms into molecules and to serve as scaffolds for constructing complex three-dimensional architectures. illinois.edu The sulfone group in 2-methylthietane 1,1-dioxide enhances the electrophilicity of the ring carbons, enabling nucleophilic ring-opening reactions that are pivotal for creating more elaborate molecules. vulcanchem.com This reactivity allows chemists to transform the compact thietane (B1214591) ring into a variety of acyclic and larger heterocyclic systems.

Thietanes are established intermediates for the synthesis of a wide range of sulfur-containing acyclic and heterocyclic compounds. beilstein-journals.orgbeilstein-journals.org The ring-opening of the thietane moiety is a common strategy. For instance, the reaction of this compound with nucleophiles like amines or alkoxides can lead to the formation of β-keto sulfones, which are themselves valuable intermediates in heterocyclic synthesis. vulcanchem.com The strain in the four-membered ring facilitates these transformations. Furthermore, ring expansion reactions of thietanes can produce larger sulfur-containing heterocycles such as five-, six-, and seven-membered rings. researchgate.net These expansions can be achieved through various methods, including reactions with carbenes or nitrenes. researchgate.net

Table 1: Examples of Heterocycles Synthesized from Thietane Precursors

| Starting Material Class | Reaction Type | Product Class | Ref. |

|---|---|---|---|

| Thietanes | Ring Expansion | Tetrahydrothiophenes, Thianes, Thiepanes | researchgate.net |

| This compound | Nucleophilic Ring-Opening | β-Keto Sulfones | vulcanchem.com |

The thietane ring is a key structural feature in various biologically relevant molecules, including thietanose nucleosides, which are analogues of naturally occurring nucleosides where the furanose ring is replaced by a thietane. beilstein-journals.orgbeilstein-journals.org These compounds have garnered interest for their potential antiviral properties. beilstein-journals.orgnih.gov The synthesis of these molecules often involves the construction of the thietane ring from acyclic precursors, followed by glycosylation. beilstein-journals.orgnih.gov

For example, optically active thietanose nucleosides have been synthesized from starting materials like D-xylose. nih.gov A key step in these syntheses is the formation of the four-membered thietane ring, which can be challenging but has been achieved through methods like the cyclization of 1-thioacetyl-3-mesylate derivatives. nih.gov Specifically, an optically active 2-methylthietane-containing spironucleoside has been synthesized, demonstrating the incorporation of the 2-methylthietane unit into these complex structures. beilstein-journals.org The synthesis involved creating a spiro-fused thietane ring onto a protected sugar derivative. beilstein-journals.org

The rigid, three-dimensional nature of the thietane ring makes it an attractive component for spirocyclic systems, which are compounds containing two rings connected by a single common atom. beilstein-journals.orgbeilstein-journals.org Spirocyclic scaffolds are of significant interest in medicinal chemistry as they introduce conformational rigidity and novel spatial arrangements of functional groups. nih.gov

The synthesis of spirothietanes can be achieved through various methods, including photochemical [2+2] cycloadditions (the thia-Paternò–Büchi reaction) between thiones and olefins. beilstein-journals.org Another approach involves the intramolecular cyclization of functionalized precursors to form the spiro junction. nih.gov Research has demonstrated the synthesis of thietane-containing spironucleosides, where the thietane ring is spiro-annulated to a glyco-derivative. beilstein-journals.orgbeilstein-journals.org For instance, a double-linked thietane-containing spironucleoside and an optically active 2-methylthietane-containing spironucleoside have been reported, highlighting the successful integration of the thietane moiety into these intricate architectures. beilstein-journals.orgbeilstein-journals.org

Table 2: Synthetic Strategies for Spirothietanes

| Method | Description | Key Intermediates/Reactants | Ref. |

|---|---|---|---|

| Photochemical [2+2] Cycloaddition | Reaction between a thiocarbonyl compound and an alkene upon photo-irradiation. | Thiones, Alkenes | beilstein-journals.org |

| Intramolecular Cyclization | Ring closure of a molecule containing both the thietane precursor and the connecting ring. | Dithiosuccinimides, 3-Mercaptoalkyl halides | beilstein-journals.orgbeilstein-journals.org |

Role in Medicinal Chemistry Research Scaffolds (excluding biological activity/efficacy details)

Thietanes and their derivatives, like this compound, are considered "privileged scaffolds" in medicinal chemistry. ufrj.br A scaffold refers to the core structure of a molecule to which various functional groups can be attached. nih.gov The inclusion of a thietane ring can significantly influence a molecule's physicochemical properties, such as its three-dimensionality, polarity, and metabolic stability. beilstein-journals.orgbeilstein-journals.org The replacement of more common rings like cyclopentane (B165970) or oxetane (B1205548) with a thietane ring is a strategy used in "scaffold hopping" to explore new chemical space and develop novel drug candidates. u-strasbg.fr

The thietane scaffold is found in the core structure of several pharmaceutical and biological compounds. beilstein-journals.orgbeilstein-journals.org For example, thietane-containing nucleosides have been investigated as analogues of the antiviral drug oxetanocin A. beilstein-journals.orgbeilstein-journals.org The D-ring-modified thia derivatives of anticancer taxoids also feature this heterocyclic system. beilstein-journals.org The sulfone group, as in this compound, further modulates the properties of the scaffold, increasing polarity and hydrogen bond accepting capability, which are important for molecular interactions in a biological context.

Catalytic Cyclooligomerization of Thietanes

The catalytic cyclooligomerization of thietanes represents a synthetic route to polythiaether macrocycles, which are large cyclic molecules containing multiple sulfur atoms. osti.govresearchgate.net This process involves the ring-opening of the thietane monomer followed by its sequential addition to a growing chain, which ultimately cyclizes. This transformation is typically catalyzed by metal carbonyl complexes. osti.govacs.org

Research has shown that dirhenium carbonyl complexes can catalytically convert thietane into the cyclotrimer, 1,5,9-trithiacyclododecane (B15478775) (12S3). osti.gov Similarly, tetraosmium and tetraruthenium tetrahydride carbonyl cluster complexes have also been shown to catalyze this cyclooligomerization. acs.org While much of the reported research focuses on the parent thietane, related studies on substituted thietanes, such as the catalytic macrocyclization of 3-methylthietane, have also been performed. researchgate.net These reactions demonstrate the fundamental reactivity of the thietane ring under catalytic conditions to build larger, complex macrocyclic structures. nih.gov

Table 3: Catalysts for Thietane Cyclooligomerization

| Catalyst Class | Specific Example | Product(s) | Ref. |

|---|---|---|---|

| Dirhenium Carbonyl Complexes | Re₂(CO)₉(NCMe) | 1,5,9-Trithiacyclododecane (12S3) | osti.gov |

| Trirhenium Cluster Complexes | Re₃(CO)₁₀μ-SCH₂CH₂₃ | Polythiaether Macrocycles | researchgate.net |

| Tetraosmium/Tetraruthenium Clusters | H₄Os₄(CO)₁₂ / H₄Ru₄(CO)₁₂ | 1,5,9-Trithiacyclododecane (12S3) | acs.org |

Emerging Research Frontiers in 2 Methylthietane 1,1 Dioxide Chemistry

Development of Novel Synthetic Methodologies

The synthesis of 2-methylthietane (B102873) 1,1-dioxide and its precursors is a cornerstone of its chemistry, with researchers continually seeking more efficient, stereoselective, and versatile methods.

A prevalent and straightforward method for synthesizing 2-methylthietane 1,1-dioxide is the oxidation of its corresponding sulfide (B99878) precursor, 2-methylthietane. vulcanchem.com This transformation is typically achieved using common oxidizing agents like hydrogen peroxide in an acetic acid medium, which efficiently converts the sulfur atom to the sulfone with reported yields between 65% and 75%. vulcanchem.com The robustness of this oxidation allows for a variety of methods to be employed for the synthesis of the initial thietane (B1214591) ring.

Recent advances in heterocyclic chemistry have expanded the toolbox for creating the thietane core. beilstein-journals.orgbeilstein-journals.org Methodologies include:

Intramolecular Cyclization: These methods often involve the cyclization of γ-mercaptoalkanols or the reaction of 1,3-dihaloalkanes with a sulfide source. beilstein-journals.orgbeilstein-journals.org While effective for many substituted thietanes, steric hindrance can be a limiting factor for producing highly substituted rings. beilstein-journals.org

Ring Expansion: Ring expansion of smaller sulfur-containing heterocycles, such as thiiranes (three-membered rings), presents another pathway to the thietane skeleton. researchgate.net

Photochemical [2+2] Cycloadditions: The Thia-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a thiocarbonyl compound and an alkene, offers a direct route to the four-membered ring. beilstein-journals.orgbeilstein-journals.org

A notable development is the synthesis of optically active 2-methylthietane-containing nucleoside analogs, demonstrating the applicability of modern synthetic strategies to create chiral versions of this heterocyclic system. beilstein-journals.org Furthermore, alternative cyclization strategies, such as using dimethyl sulfate (B86663) to induce ring closure of γ-thiobutyrolactones, provide different avenues to the core structure, albeit sometimes with lower efficiency. vulcanchem.com

Table 1: Comparison of General Synthetic Strategies for the Thietane Ring

| Method | Precursors | General Characteristics | Reference |

|---|---|---|---|

| Oxidation | 2-Methylthietane, Peroxide (e.g., H₂O₂) | High efficiency for the final oxidation step. | vulcanchem.com |

| Intramolecular Cyclization | 1,3-Dihaloalkanes, γ-Mercaptoalkanols | Traditional and reliable; can be limited by sterics. | beilstein-journals.orgbeilstein-journals.org |

| Ring Expansion | Thiiranes | Efficient for accessing the four-membered ring from a three-membered precursor. | researchgate.net |

| [2+2] Cycloaddition | Thiocarbonyls, Alkenes | Photochemical method, useful for complex and substituted thietanes. | beilstein-journals.orgbeilstein-journals.org |

Exploration of New Reactivity Modes

The reactivity of this compound is dominated by the interplay between its strained four-membered ring and the activating sulfone group. This combination opens avenues for several distinct reaction pathways.

Nucleophilic Ring-Opening: The electron-withdrawing sulfone group renders the carbon atoms adjacent to the sulfur atom electrophilic. vulcanchem.com This facilitates nucleophilic attack, leading to ring-opening reactions. For instance, treatment with nucleophiles like sodium methoxide (B1231860) results in the formation of β-keto sulfones, which are valuable synthetic intermediates. vulcanchem.com Similarly, reactions with amines can open the ring to produce functionalized sulfonamides. vulcanchem.com The regioselectivity of these reactions, particularly with unsymmetrical thietanes like the 2-methyl derivative, is a key area of investigation. researchgate.net

Thermal Reactions and Reactive Intermediates: Thermolysis represents a significant reactivity mode for thietane 1,1-dioxides. Upon heating, the parent thiete 1,1-dioxide is known to undergo electrocyclic ring-opening to form the highly reactive intermediate vinylsulfene. scispace.comresearchgate.net This intermediate can be trapped by various reagents, such as phenols or alkenes, in cycloaddition reactions. scispace.comresearchgate.net By analogy, the thermolysis of this compound is expected to generate a methyl-substituted vinylsulfene, providing access to a different subset of sulfonylated products. The compound itself shows moderate thermal stability, with decomposition noted above 180°C. vulcanchem.com

Elimination and Cycloaddition: Under basic conditions or upon thermal stress, this compound can undergo elimination to form the corresponding unsaturated derivative, 2-methyl-2H-thiete 1,1-dioxide. These cyclic vinyl sulfones are potent dienophiles and can participate in various cycloaddition reactions, particularly Diels-Alder reactions, to construct complex cyclic and heterocyclic systems. researchgate.netfiveable.mecem.comuc.pt

Ring Expansion: The ring strain inherent in thietanes also makes them candidates for ring expansion reactions, often catalyzed by transition metals. researchgate.net For example, 2-methylthietane has been shown to undergo carbonyl insertion when treated with cobalt and ruthenium carbonyl complexes, yielding a five-membered thiobutyrolactone. researchgate.net Exploring similar transformations with the 1,1-dioxide derivative could lead to novel synthetic routes for larger sulfur-containing heterocycles.

Advanced Spectroscopic and Computational Approaches

Modern spectroscopic and computational methods are crucial for understanding the structure, conformation, and electronic properties of this compound.

Spectroscopic Analysis: Standard spectroscopic techniques are used to characterize thietane dioxides.

NMR Spectroscopy: In the ¹³C NMR spectra of thietane 1,1-dioxides, the α-carbons typically appear at a higher field (further upfield) than the β-carbon. thieme-connect.de The ¹H and ¹³C NMR spectra provide essential information about the substitution pattern and the puckered conformation of the ring.

Mass Spectrometry: The primary fragmentation pathway for thietane 1,1-dioxides under mass spectrometry conditions involves the loss of sulfur dioxide (SO₂). thieme-connect.deresearchgate.net

Vibrational Circular Dichroism (VCD): For chiral derivatives like (S)-2-methylthietane, VCD spectroscopy has been used to study the conformational preferences (axial vs. equatorial methyl group) and compare them to oxygen-containing analogs like 2-methyloxetane. cdnsciencepub.com

Computational Chemistry: Theoretical calculations provide deep insights that complement experimental findings.

Molecular Geometry: Computational studies on this compound suggest a puckered ring conformation, which helps alleviate angle strain. vulcanchem.com Calculated bond lengths are approximately 1.78 Å for C-S and 1.82 Å for S=O, with the C-S-C bond angle being around 92°. vulcanchem.com

Reaction Mechanisms: Quantum mechanical calculations are employed to study reaction pathways, such as the stereoselective lithiation of thietane oxides and the subsequent reaction with electrophiles. rsc.org These studies help elucidate the structure of intermediates and the stereochemical outcomes of reactions. rsc.org

Electronic Properties: The He(I)α photoelectron spectra and electron transmission spectra of thietane 1,1-dioxide and its unsaturated analog, thiete 1,1-dioxide, have been measured and analyzed with the aid of computations to assign the key molecular orbitals involved in chemical reactivity. researchgate.net

Applications in Materials Science

The unique structural features of this compound make it a molecule of interest for the foundational synthesis of new materials. Its rigid, four-membered ring and the polar sulfone group are key attributes that are being explored in polymer chemistry.

The primary application in this area is its use as a monomer or a modifying agent in polymerization processes. The strain in the thietane ring provides a thermodynamic driving force for ring-opening polymerization (ROP). This process would lead to the formation of poly(thioether sulfone)s, a class of polymers that combines the flexibility of a thioether backbone with the rigidity and polarity of the sulfone group.

Research has identified this compound as a candidate for use as a cross-linking agent. vulcanchem.com Its incorporation into existing polymer networks, for example, epoxy resins, is an area of investigation. vulcanchem.com The introduction of this compact, sulfur-containing ring into a polymer matrix is studied as a method to alter the fundamental network architecture. Such modifications are a foundational step in developing new materials. The use of carbon dioxide-based cyclic carbonates as monomers is a well-established field, and by analogy, strained heterocycles like thietane dioxides offer a different building block for creating novel polymer structures. nih.gov

Q & A

Q. How can researchers validate the biological activity of sulfone derivatives against enzyme targets?

- Methodological Answer : Perform enzyme inhibition assays (e.g., COX-2/5-LO for anti-inflammatory activity) with controls for non-specific binding. Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate activity with structural features like sulfonamide orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.